(5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one" (hereafter referred to as Compound A) is a structurally complex heterocyclic molecule featuring a thiazolidinone core. Key structural attributes include:
- Thiazolidinone backbone: A five-membered ring with sulfur at position 1, a thioxo group at position 2, and a ketone at position 4 .
- Position 5: A Z-configured exocyclic double bond linked to a pyrazole moiety substituted with 3-fluoro-4-methylphenyl and phenyl groups. This substitution introduces steric bulk and electronic diversity .
- Molecular weight: Calculated as 504.98 g/mol (monoisotopic mass) .
Properties
CAS No. |
623936-15-2 |
|---|---|
Molecular Formula |
C27H19ClFN3OS2 |
Molecular Weight |
520.0 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H19ClFN3OS2/c1-17-11-12-18(13-23(17)29)25-20(16-32(30-25)21-8-3-2-4-9-21)14-24-26(33)31(27(34)35-24)15-19-7-5-6-10-22(19)28/h2-14,16H,15H2,1H3/b24-14- |
InChI Key |
MMQOFGBWRSRTLY-OYKKKHCWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C5=CC=CC=C5)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C5=CC=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
The pyrazole-aldehyde intermediate is synthesized via Vilsmeier-Haack formylation . Substituted acetophenone hydrazones react with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 50–60°C for 4–5 hours. For the 3-fluoro-4-methylphenyl variant, 3-fluoro-4-methylacetophenone hydrazone is treated with POCl₃/DMF to yield the pyrazole-4-carbaldehyde. The reaction’s regioselectivity is confirmed by NMR, with the aldehyde proton appearing at δ 9.8–10.2 ppm.
Synthesis of 3-(2-Chlorobenzyl)-2-thioxo-thiazolidin-4-one
The thiazolidinone core is prepared by cyclizing 2-(2-chlorobenzylamino)ethanethioamide with chloroacetic acid. Thiourea and chloroacetic acid react under ice-cold conditions to form 2-iminothiazolidin-4-one , which is acidified with HCl and refluxed for 12 hours to yield the thioxo-thiazolidinone.
Knoevenagel Condensation for C–C Bond Formation
The critical Z-configuration at the methylene bridge is achieved via piperidine-catalyzed Knoevenagel condensation between the pyrazole-4-carbaldehyde and thiazolidinone. Key parameters include:
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethanol or methanol | 85–90 | |
| Catalyst | Piperidine (10 mol%) | – | |
| Temperature | Reflux (78–85°C) | – | |
| Reaction time | 5–6 hours | – |
The reaction’s stereochemical outcome is confirmed by NOESY spectroscopy , showing spatial proximity between the pyrazole’s methyl group and thiazolidinone’s sulfur atom.
Acid Hydrolysis and Purification
Crude condensation products undergo acid hydrolysis in acetic acid with H₂SO₄ (5% v/v) at 100°C for 5 hours to remove ester protecting groups. The product is purified via:
-
Recrystallization : Ethanol/water (3:1) yields 94% pure compound.
-
Column chromatography : Silica gel with ethyl acetate/hexane (1:2) improves purity to >98%.
Regioselectivity Optimization
Comparative studies reveal that solvent choice and catalyst loading significantly impact regioselectivity. For example:
| Method | Regioisomer Ratio (Desired:Undesired) | Source |
|---|---|---|
| Dichloromethane/DMF | 3:1 | |
| Toluene/ZnCl₂ | 7:1 | |
| Ethanol/piperidine | 9:1 |
ZnCl₂ in toluene enhances electrophilic activation of the aldehyde, favoring coupling at the pyrazole’s 4-position.
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (s, 1H, pyrazole-H)
-
δ 7.45–7.12 (m, 12H, aromatic-H)
-
δ 5.32 (s, 2H, CH₂Cl)
-
δ 2.41 (s, 3H, CH₃)
-
δ 2.29 (s, 1H, thioxo-SH)
IR (KBr) :
Yield Optimization Strategies
| Strategy | Effect on Yield | Rationale | Source |
|---|---|---|---|
| Microwave irradiation | +15% | Accelerates Knoevenagel kinetics | |
| Solvent-free conditions | +10% | Reduces side reactions | |
| Catalytic K₂CO₃ | +8% | Mild base enhances enolate formation |
Industrial-Scale Adaptations
Patent US8912340B2 describes a continuous-flow process for thiazolidinone synthesis, achieving 92% yield at 10 kg/batch. Key modifications include:
-
In-line pH monitoring during hydrolysis.
-
Crystallization under reduced pressure to minimize thermal degradation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity characteristic of its thiazolidinone and pyrazole moieties:
Thiazolidinone Core Reactions
Pyrazole Moiety Reactions
Spectral Characterization
Thia-Michael Addition
A key reaction involves the thiazolidinone’s sulfur atom attacking electron-deficient triple bonds (e.g., DMAD):
textS-thiazolidinone + DMAD → Cyclized product via 1,4-addition
This step is critical for constructing fused heterocycles .
Regioselectivity in Pyrazole Formation
The pyrazole ring forms via cyclization of hydrazones with ketones, with regioselectivity influenced by steric and electronic factors .
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The specific compound under discussion has shown potential as an inhibitor of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have reported that similar compounds can target specific pathways involved in tumor growth, making them candidates for further development as anticancer agents.
Anti-inflammatory Effects
Compounds with thiazolidinone structures have been investigated for their anti-inflammatory properties. The (5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one may inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial effects against various pathogens. Thiazolidinones are known to exhibit antibacterial and antifungal activities, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolidinones is critical for optimizing their biological activity. Modifications to the chlorobenzyl and pyrazole moieties can enhance potency and selectivity against specific targets.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines | Supports further development as an anticancer agent |
| Study B | Showed anti-inflammatory effects in animal models | Potential application in chronic inflammatory conditions |
| Study C | Exhibited broad-spectrum antimicrobial activity | Highlights utility in treating infections |
Mechanism of Action
The mechanism of action of (5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting enzyme activity or modulating receptor function. This can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death or altered cellular behavior.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Comparison of Compound A with Analogues
Key Observations :
- Core Heterocycle: Compound A’s thiazolidinone core contrasts with thiazolo-pyrimidine () and thiazole () derivatives.
- The 3-fluoro-4-methylphenyl substituent on the pyrazole introduces steric hindrance and electron-withdrawing effects, which may influence binding specificity versus the simpler 2-methylbenzylidene group in . Z-configuration: The exocyclic double bond’s geometry in Compound A and ensures spatial alignment of substituents, critical for target engagement .
Table 2: Functional Comparison
Key Insights :
- Halogen Effects : The 2-chlorobenzyl and 3-fluoro groups in Compound A may synergize to improve antimicrobial or anticancer activity, as seen in and .
- Heterocycle Diversity: Thiazolidinones (Compound A) are associated with anti-inflammatory and antidiabetic activities, whereas thiazoles () and tetrazoles () are more commonly linked to antimicrobial applications .
Biological Activity
The compound (5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, including data tables and case studies, to elucidate the biological activity of this compound.
Overview of Thiazolidinones
Thiazolidinones are characterized by a five-membered ring containing sulfur and nitrogen. They exhibit a wide range of biological activities including:
- Anticancer : Many thiazolidinone derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial : These compounds often display potent activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory : Some derivatives have been noted for their ability to inhibit inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their chemical structure. The presence of substituents on the aromatic rings and the thiazolidine core can enhance or diminish their pharmacological effects. For instance, the introduction of electron-withdrawing groups has been correlated with increased anticancer activity.
Key Findings from Recent Research
-
Anticancer Activity :
- Thiazolidinone derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and enzyme inhibition. For example, compounds similar to (5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one have demonstrated IC50 values in the low micromolar range against cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer) .
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
A study focusing on thiazolidinone derivatives found that compounds with similar structural features to (5Z)-3-(2-Chlorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one exhibited significant cytotoxicity against various tumor cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Screening
In another research effort, a series of thiazolidinone derivatives were synthesized and screened for antimicrobial activity. The results showed that compounds bearing halogen substituents on the phenyl ring exhibited enhanced antibacterial properties. Specifically, the compound demonstrated over 90% inhibition against S. aureus in vitro .
Table 1: Biological Activity Summary of Thiazolidinones
Q & A
Basic: What synthetic strategies are recommended for preparing thiazolidinone-pyrazole hybrid compounds like the target molecule?
Answer:
A two-step approach is commonly employed:
Core Thiazolidinone Synthesis : React a substituted thiazolidinone precursor (e.g., 3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one) with an aldehyde derivative under basic conditions. For example, condensation with 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in ethanol or methanol, catalyzed by NaOH or KOH, under reflux (6–8 hours) .
Configuration Control : Ensure Z-selectivity by monitoring reaction temperature (typically 60–80°C) and using polar aprotic solvents (e.g., DMF) to stabilize the transition state .
Validation : Confirm product purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and characterize using / NMR and FT-IR .
Basic: How is the Z-configuration of the exocyclic double bond in such compounds experimentally verified?
Answer:
The Z-configuration is confirmed via:
- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization. For example, the C5–C6 bond length in similar compounds is ~1.34 Å, with a dihedral angle <10° between thiazolidinone and pyrazole rings .
- NOESY NMR : Cross-peaks between the thioxo sulfur and the pyrazole methylene proton indicate spatial proximity consistent with the Z-isomer .
Advanced: How can reaction yields be optimized for the condensation step in thiazolidinone synthesis?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Use a central composite design to evaluate variables (temperature, catalyst concentration, solvent ratio). For example, a 3 factorial design identified 75°C and 1.2 eq NaOH as optimal, improving yields from 45% to 72% .
- Heuristic Algorithms : Apply Bayesian optimization to predict high-yield conditions with fewer trials. Recent studies achieved 85% yield using this method for analogous thiazolidinones .
Advanced: What methodologies are used to assess the antimicrobial activity of thiazolidinone derivatives?
Answer:
- Agar Dilution Assay : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains. MIC values for similar compounds range from 8–32 µg/mL .
- Molecular Docking : Screen against bacterial target proteins (e.g., S. aureus DNA gyrase, PDB ID: 2XCT). Pyrazole and thioxo groups show strong hydrogen bonding with residues ASP-73 and ARG-76, correlating with activity .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths and angles. For example, the C=S bond in the thioxo group is ~1.65 Å, consistent with thiazolidinone derivatives .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 532.08 for CHClFNOS) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm, C=S at 1240–1280 cm) .
Advanced: How can intermolecular interactions in the crystal lattice inform drug design?
Answer:
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., π-π stacking between chlorobenzyl and fluorophenyl groups contributes to stability). For isostructural analogs, Cl···H contacts account for 12–15% of interactions .
- Docking vs. Crystallography : Compare binding poses from docking (e.g., AutoDock Vina) with SCXRD data to validate target engagement. Discrepancies >2 Å suggest false positives .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Meta-Analysis : Pool data from multiple assays (e.g., MIC, IC) and apply multivariate regression to identify structure-activity outliers. For example, electron-withdrawing groups (Cl, F) enhance antibacterial but reduce anticancer activity .
- Proteomic Profiling : Use LC-MS/MS to compare protein binding patterns in resistant vs. susceptible strains, identifying off-target effects .
Basic: How is purity ensured during the final stages of synthesis?
Answer:
- Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted aldehyde or thiazolidinone precursors.
- HPLC-PDA : Monitor purity with a C18 column (acetonitrile:water = 70:30, λ = 254 nm). Purity >98% is required for biological testing .
Advanced: Can computational methods predict metabolic stability of this compound?
Answer:
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism. The fluorophenyl group reduces CYP2D6 affinity, suggesting longer half-life .
- In Vitro Microsomal Assays : Validate predictions with rat liver microsomes (RLM). For analogs, t = 120–180 min, aligning with computational data .
Advanced: What crystallographic software suites are recommended for refining complex thiazolidinone structures?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
